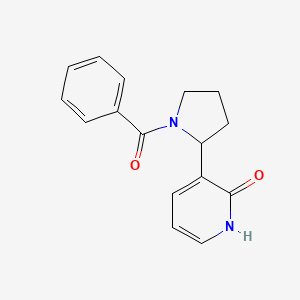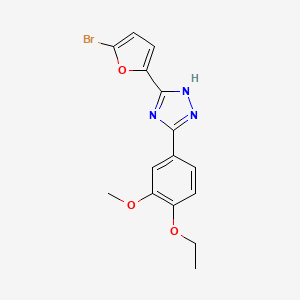
2-Ethoxy-3-(piperidin-2-yl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethoxy-3-(piperidin-2-yl)pyridine is a heterocyclic compound that features a pyridine ring substituted with an ethoxy group at the second position and a piperidinyl group at the third position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-3-(piperidin-2-yl)pyridine can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate boron reagents and palladium catalysts, as well as optimizing reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
2-Ethoxy-3-(piperidin-2-yl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like hydrogen in the presence of catalysts.
Substitution: The ethoxy and piperidinyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium or platinum catalysts.
Substitution: Halogenating agents or nucleophiles in the presence of suitable catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives with additional oxygen-containing functional groups, while reduction may produce fully saturated derivatives .
Aplicaciones Científicas De Investigación
2-Ethoxy-3-(piperidin-2-yl)pyridine has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for designing drugs, particularly those targeting the central nervous system.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Pharmacological Studies: Research on its derivatives has shown potential in inhibiting specific enzymes and receptors, making it a candidate for drug development
Mecanismo De Acción
The mechanism of action of 2-Ethoxy-3-(piperidin-2-yl)pyridine involves its interaction with molecular targets such as enzymes and receptors. The piperidinyl group can enhance binding affinity to certain biological targets, while the ethoxy group may influence the compound’s pharmacokinetic properties. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-4-(1-piperidinyl)pyridine: Similar structure with an amino group instead of an ethoxy group.
2-(Piperidin-1-yl)quinoline: Contains a quinoline ring instead of a pyridine ring.
2-(Pyridin-2-yl)acetate derivatives: Similar pyridine core with different substituents .
Uniqueness
2-Ethoxy-3-(piperidin-2-yl)pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the ethoxy and piperidinyl groups provides a balance of hydrophilicity and lipophilicity, making it a versatile scaffold for drug design and other applications .
Propiedades
Fórmula molecular |
C12H18N2O |
|---|---|
Peso molecular |
206.28 g/mol |
Nombre IUPAC |
2-ethoxy-3-piperidin-2-ylpyridine |
InChI |
InChI=1S/C12H18N2O/c1-2-15-12-10(6-5-9-14-12)11-7-3-4-8-13-11/h5-6,9,11,13H,2-4,7-8H2,1H3 |
Clave InChI |
PSKVIWVRHQYDEN-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(C=CC=N1)C2CCCCN2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-amino-3-methyl-N-[(3S)-1-methylpiperidin-3-yl]butanamide](/img/structure/B11803953.png)

![6-((4-Aminopiperidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B11803977.png)








![2-amino-3-methyl-1-[(2S)-2-[[methyl(propan-2-yl)amino]methyl]piperidin-1-yl]butan-1-one](/img/structure/B11804021.png)
